Fmoc-Homoarg(Pmc)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-N-gamma-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-homoarginine, is a derivative of homoarginine commonly utilized in the field of peptide synthesis. This compound features a unique protecting group that facilitates its application in solid-phase peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group is widely recognized for its stability during synthesis and ease of removal under mild conditions, making it a preferred choice among chemists.
Fmoc-Homoarg(Pmc)-OH is classified as an amino acid derivative, specifically a modified form of homoarginine. It is primarily sourced from chemical suppliers specializing in peptide synthesis reagents and is used extensively in research and pharmaceutical applications. The compound has been noted for its role in the synthesis of therapeutic peptides and other bioactive molecules .
The synthesis of Fmoc-Homoarg(Pmc)-OH typically employs solid-phase peptide synthesis (SPPS) techniques. The process involves the following steps:
The Pmc protecting group on the side chain of homoarginine provides stability during synthesis but can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) at the final cleavage stage .
The molecular structure of Fmoc-Homoarg(Pmc)-OH consists of several key components:
The molecular weight of Fmoc-Homoarg(Pmc)-OH is approximately 662.8 g/mol. Its chemical formula can be represented as C₄₁H₅₉N₃O₈S .
Fmoc-Homoarg(Pmc)-OH participates in various chemical reactions typical for amino acids and peptides:
These reactions are crucial for assembling complex peptide structures and ensuring that the final product retains its desired biological activity .
The mechanism of action for Fmoc-Homoarg(Pmc)-OH primarily relates to its role in peptide synthesis rather than direct biological activity. During SPPS, the compound allows for the controlled assembly of peptides through sequential coupling reactions. The stability provided by the Fmoc and Pmc groups ensures that the integrity of the growing peptide chain is maintained until final cleavage .
Upon deprotection, the resulting peptides can exhibit various biological functions depending on their sequence and structure.
These properties make Fmoc-Homoarg(Pmc)-OH suitable for various applications in synthetic organic chemistry and biochemistry .
Fmoc-Homoarg(Pmc)-OH is primarily used in:
Its versatility makes it an invaluable tool in both academic research and pharmaceutical development .
Fmoc-Homoarg(Pmc)-OH represents a strategically engineered amino acid derivative designed to overcome persistent synthetic and functional challenges in peptide science. This compound integrates three critical elements: the 9-fluorenylmethoxycarbonyl (Fmoc) group for α-amine protection, the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) moiety for side-chain guanidino protection, and the homoarginine (hArg) backbone—an arginine homologue featuring an additional methylene group in its side chain. Its development responds to the need for metabolically stable, functionally diverse peptides in drug discovery and chemical biology [6] [10].
The synthesis of arginine-rich peptides has long been hindered by two key challenges: δ-lactam formation (a cyclization side reaction during activation) and incomplete deprotection of guanidino groups. Early protecting groups like nitro (NO₂) and tosyl (Tos) required harsh cleavage conditions (e.g., HF or Na/liquid NH₃), limiting compatibility with complex peptides [4]. The 1980s–1990s saw iterative improvements:
Table 1: Evolution of Arginine Side-Chain Protecting Groups
Group | Cleavage Conditions | Stability Issues | Relative Cost Factor |
---|---|---|---|
NO₂ | SnCl₂, H₂/Pd | Ornithine formation | Low |
Tos | HF/TFMSA | Tryptophan alkylation | Moderate |
Mtr | TFA/thioanisole | Slow cleavage | High |
Pmc | 95% TFA, 1–3 hr | Moderate stability | High |
Pbf | 95% TFA, 1–2 hr | δ-lactam formation | Very high |
Data synthesized from [4] [5] [9]
Homoarginine derivatives entered this landscape to address metabolic instability and altered bioactivity in arginine-containing peptides. The extended side chain of hArg resembles arginine sterically but confers distinct protease resistance and pKa profiles [6] [10].
Orthogonal protection—where distinct protecting groups are cleaved independently without cross-talk—is essential for synthesizing peptides with post-translational modifications or branched architectures. Fmoc-Homoarg(Pmc)-OH excels in such schemes due to:
Pmc’s Orthogonal Compatibility
Synthetic Workflow Integration
In peptides requiring selective side-chain modifications, Pmc’s robustness enables sequential deprotection:
Table 2: Orthogonal Protection Schemes Compatible with Fmoc-Homoarg(Pmc)-OH
Protection Scheme | Deprotection Reagent | Conditions | Pmc Stability |
---|---|---|---|
Fmoc | Piperidine (20%) | RT, 5–20 min | Stable |
ivDde/Dde | Hydrazine (2–5%) | DMF, RT | Stable¹ |
Alloc | Pd(PPh₃)₄ | CHCl₃/AcOH/NMM | Stable² |
Mmt/Mtt | 1% TFA in DCM | RT, 1–5 min | Stable |
¹With allyl alcohol additive; ²Requires anaerobic conditions [7]
Homoarginine (hArg) differs structurally from arginine through its elongated side chain (–CH₂–CH₂–CH₂–NH–C(=NH)NH₂ vs. –CH₂–CH₂–NH–C(=NH)NH₂), conferring distinct advantages:
Biochemical Properties
Functional Versatility in Peptide Design
Table 3: Performance Metrics of hArg vs. Arg in Therapeutic Peptides
Parameter | Arg-Containing Peptide | hArg-Containing Analogue | Improvement Factor |
---|---|---|---|
Plasma half-life (apelin-17) | 0.5 hr | 170 hr | 340× |
ACE2 cleavage susceptibility | High | Undetectable | ∞ |
APJ receptor binding (Kᵢ) | 0.7 nM | 0.12–0.17 nM | 4–6× |
β-arrestin recruitment | Full agonist | Partial agonist (Emax 48–54%) | Significant bias |
Limitations and Alternatives:
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: